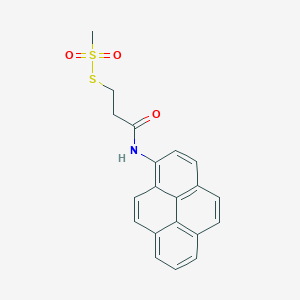

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKUTILUPDOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200659 | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-64-7 | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS)

Executive Summary

This document provides a comprehensive technical overview of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, also known as Pyrene-ACE-MTS. This bifunctional reagent integrates the exquisitely environment-sensitive fluorescence of a pyrene moiety with the highly specific cysteine-reactivity of a methanethiosulfonate (MTS) group. It is engineered for the targeted labeling of sulfhydryl groups in proteins, enabling researchers to investigate protein structure, conformational dynamics, and intermolecular interactions through advanced fluorescence spectroscopy. This guide details the reagent's physicochemical properties, mechanism of action, a plausible synthetic pathway, and detailed protocols for its application in protein science.

Introduction to a Bifunctional Fluorescent Probe

In the study of protein function, understanding dynamic conformational changes is paramount. Fluorescent probes are indispensable tools that allow for real-time monitoring of these molecular events.[1] this compound (Pyrene-ACE-MTS) is a specialized chemical probe designed to provide high-resolution insights by covalently attaching the environmentally sensitive fluorophore, pyrene, to a specific site on a protein.

The power of this reagent lies in its dual-component design:

-

A Cysteine-Targeting Warhead: The methanethiosulfonate (MTS) group provides high specificity for the thiol side chain of cysteine residues, forming a stable disulfide bond under mild physiological conditions. This allows for precise probe placement, often at a site introduced via site-directed mutagenesis—a technique known as Substituted Cysteine Accessibility Method (SCAM).[2][3]

-

A Spectroscopic Reporter: The pyrene group serves as the fluorescent reporter. Its emission properties are exceptionally sensitive to the polarity of its local microenvironment and to its proximity to other pyrene molecules, offering multiple modes of data interpretation.[3]

This guide will deconstruct the features of Pyrene-ACE-MTS, providing the foundational knowledge and practical protocols required for its successful implementation in research.

Physicochemical Properties

A summary of the key properties of Pyrene-ACE-MTS is provided below. Proper storage and handling are critical due to the moisture sensitivity of the MTS group.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Alternate Name | Pyrene-ACE-MTS | [4] |

| CAS Number | 384342-64-7 | [4][5] |

| Molecular Formula | C₂₀H₁₇NO₃S₂ | [4][5] |

| Molecular Weight | 383.48 g/mol | [4][5] |

| Appearance | Solid | |

| Solubility | DMSO, Acetone | |

| Storage Conditions | Store desiccated at -20°C. Sensitive to light and moisture. |

The Core Components: A Bifunctional Design

The utility of Pyrene-ACE-MTS stems directly from the distinct functions of its two key chemical moieties.

The Reporter Moiety: Pyrene Photophysics

Pyrene is a polycyclic aromatic hydrocarbon whose fluorescence signature is highly informative.[4] Its utility in protein science comes from two primary phenomena:

-

Monomer Emission: The fluorescence emission spectrum of a single pyrene molecule (the monomer) exhibits a characteristic fine structure. The ratio of the intensities of two of these vibronic bands is sensitive to the polarity of the solvent or the local protein environment. This allows researchers to probe the hydrophobicity of the labeling site.

-

Excimer Formation: When two pyrene molecules are in close spatial proximity (~10 Å), they can form an "excited-state dimer" or excimer upon excitation.[3] This excimer has a distinct, broad, and red-shifted emission spectrum (typically around 470 nm) that lacks the fine structure of the monomer. The appearance of an excimer peak is a robust indicator of proximity, making it an excellent tool for studying protein folding, oligomerization, or intra-protein conformational changes that bring two labeled sites together.[3]

The Reactive Moiety: Methanethiosulfonate (MTS) Chemistry

MTS reagents are a class of highly efficient and specific thiol-reactive compounds.[2] They react with the sulfhydryl group of a cysteine residue to form a stable, covalent disulfide bond, releasing methanesulfinic acid as a byproduct.

The key advantages of MTS chemistry include:

-

High Specificity: Under mild conditions (pH ~7-8), the reaction is highly selective for thiols over other nucleophilic amino acid side chains like lysines or histidines.

-

Rapid Kinetics: The reaction is typically very fast, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹, allowing for complete labeling in minutes or even seconds at micromolar concentrations.[2][3]

-

Stoichiometric Reaction: The modification proceeds in a 1:1 ratio, simplifying the quantification of labeling efficiency.

Plausible Synthetic Pathway

While the exact proprietary synthesis method may vary, a chemically sound and plausible route for the production of Pyrene-ACE-MTS can be proposed based on standard organic chemistry principles. The synthesis involves the formation of an amide bond between 1-aminopyrene and a suitable carboxylic acid precursor of the MTS moiety.

Step 1: Synthesis of the MTS-Carboxylic Acid Precursor The synthesis would begin by reacting 3-mercaptopropionic acid with methyl methanethiosulfonate (MMTS). This reaction forms the disulfide bond and yields 3-((methylsulfonyl)thio)propanoic acid.

Step 2: Amide Coupling The carboxylic acid from Step 1 is then activated, for example using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-Hydroxysuccinimide). This activated ester is then reacted with 1-aminopyrene in a suitable aprotic solvent (e.g., DMF or DCM) with a non-nucleophilic base (e.g., DIPEA) to form the final product, this compound.

Applications in Protein Science

The unique properties of Pyrene-ACE-MTS make it a versatile tool for addressing several key questions in structural and functional biology.

-

Probing Local Protein Microenvironments: By labeling a single cysteine, the pyrene monomer's fluorescence can report on the polarity of its immediate vicinity. A conformational change that moves the probe from a water-exposed surface (polar) to a buried hydrophobic pocket will induce a characteristic shift in the emission spectrum.

-

Detecting Conformational Changes: A change in protein conformation can be detected by a change in fluorescence intensity (quenching or enhancement) or a shift in emission wavelength. This is useful for studying ligand binding, protein activation, or domain movements.

-

Measuring Inter-Residue Distances: By introducing two cysteine residues into a protein of interest, one can attach two pyrene probes. If a conformational state brings these two residues within ~10 Å of each other, excimer fluorescence will be observed. The ratio of excimer to monomer fluorescence (E/M ratio) provides a semi-quantitative measure of the proximity of the two labeled sites, allowing for the study of protein folding and dynamics.

Representative Experimental Protocol: Cysteine-Specific Protein Labeling

This protocol provides a general framework for labeling a protein containing one or more accessible cysteine residues. Note: All conditions, especially stoichiometry and incubation times, should be optimized for the specific protein of interest.

Materials and Reagents

-

Protein of interest (with accessible cysteine(s)) in a suitable buffer (e.g., HEPES or Phosphate, pH 7.0-7.5). Avoid buffers with primary amines like Tris if there is any concern about non-specific reactions.

-

Pyrene-ACE-MTS (stored at -20°C, desiccated).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Degassed buffers.

-

Purification system: Dialysis tubing (appropriate MWCO) or a size-exclusion chromatography (SEC) column (e.g., PD-10).

Reagent Preparation

-

Probe Stock Solution: Warm the vial of Pyrene-ACE-MTS to room temperature before opening to prevent moisture condensation. Dissolve the reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). This stock should be prepared fresh and used immediately, as MTS reagents can hydrolyze over time, even in DMSO if moisture is present.

-

Protein Preparation: If the protein's cysteines are oxidized or form disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature or a 100-fold excess of DTT.

-

Buffer Exchange: Crucially, the reducing agent must be removed before adding the MTS reagent. Perform a buffer exchange into a fresh, degassed labeling buffer using an SEC column or dialysis.

Labeling Reaction

-

Determine the protein concentration accurately using a method like the Bradford assay or A₂₈₀ measurement.

-

Add the Pyrene-ACE-MTS stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold excess of probe over cysteine residues). Add the DMSO stock dropwise while gently vortexing to avoid protein precipitation. The final DMSO concentration should ideally not exceed 5% (v/v).

-

Incubate the reaction in the dark (to protect the fluorophore) at room temperature for 1-2 hours or at 4°C overnight.

Removal of Unreacted Probe

-

Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~10 mM.

-

Remove the unreacted probe and quenching agent by extensive dialysis against the desired storage buffer or by passing the solution over an SEC column (e.g., PD-10). The labeled protein will elute in the void volume, while the smaller, unreacted probe molecules will be retained.

Determination of Labeling Efficiency

The degree of labeling can be estimated spectrophotometrically:

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the pyrene absorbance maximum (~345 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the pyrene at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A₃₄₅ × CF₂₈₀)

-

(where CF₂₈₀ is the correction factor, i.e., the ratio of pyrene's absorbance at 280 nm to its absorbance at 345 nm).

-

-

Calculate the concentration of the pyrene probe using its molar extinction coefficient (ε) at ~345 nm.

-

The labeling efficiency is the molar ratio of [Pyrene] / [Protein].

Labeling Workflow Diagram

Data Analysis and Interpretation

After successful labeling, the protein is ready for analysis by fluorescence spectroscopy.

-

Acquiring Spectra: Excite the sample at a wavelength appropriate for pyrene (typically ~345 nm) and record the emission spectrum from ~360 nm to 600 nm.

-

Interpreting Monomer Emission: Analyze the fine structure of the emission peaks between ~375 nm and 400 nm. An increase in the intensity of the peak at ~375 nm relative to the peak at ~385 nm indicates a more polar environment.

-

Interpreting Excimer Emission: Look for the appearance of a broad, unstructured peak centered around 470-500 nm. The ratio of the excimer peak intensity (Iₑ) to the monomer peak intensity (Iₘ) can be plotted against experimental variables (e.g., time, ligand concentration) to monitor changes in proximity between two labeled sites.

Advantages and Limitations

Advantages:

-

High Specificity: MTS chemistry provides targeted labeling of cysteine residues.

-

Dual-Mode Reporting: Pyrene offers information on both local environment (monomer) and proximity (excimer).

-

High Sensitivity: Fluorescence is an inherently sensitive technique, requiring relatively low protein concentrations.

Limitations:

-

Probe Instability: MTS reagents are susceptible to hydrolysis and must be handled with care in fresh, anhydrous solvents.

-

Requirement for Cysteines: The target protein must have an accessible cysteine. Often, this requires protein engineering (site-directed mutagenesis) to introduce a cysteine at the desired location and remove others that could cause non-specific labeling.

-

Potential for Perturbation: The pyrene moiety is a bulky, hydrophobic group that could potentially perturb the native structure or function of the protein. It is crucial to perform functional assays on the labeled protein to validate its integrity.

Conclusion

This compound is a powerful and precise tool for the advanced study of protein biophysics. By combining the site-specificity of MTS chemistry with the rich spectroscopic information content of the pyrene fluorophore, it enables researchers to elucidate the subtle and dynamic conformational changes that underpin protein function. While its application requires careful experimental design and validation, the insights it can provide into molecular mechanisms are substantial.

References

-

Interchim. (n.d.). MTS reagents. Retrieved January 3, 2026, from [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules, 16(9), 7909-7935. doi: 10.3390/molecules16097909. Available from: [Link]

-

MDPI. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of cascade yellow-and pyrene-labeled... Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. a) Synthesis of 1 [4-8] starting from pyrene. Reagents and... Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (2011). Pyrene. Retrieved January 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of pyrene-labeled ferritins. The... Retrieved January 3, 2026, from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved January 3, 2026, from [Link]

-

Lehrer, S. S. (1995). Pyrene excimer fluorescence as a probe of protein conformational change. Subcellular biochemistry, 24, 115-132. doi: 10.1007/978-1-4899-1727-0_5. Available from: [Link]

Sources

An In-depth Technical Guide to Pyrene-ACE-MTS: A Hypothetical Dual-Function Probe for Neurobiology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide describes a hypothetical molecule, "Pyrene-ACE-MTS." This name does not correspond to a known, commercially available, or standard chemical entity based on publicly available information. The concepts, structures, properties, and protocols described herein are based on the established scientific principles of its constituent functional moieties: a pyrene-based fluorophore, an acetylcholinesterase (ACE) targeting group, and a cell viability indicator (MTS). This guide is intended to be an illustrative example of how such a multi-functional probe could be designed and utilized in a research and drug development context.

Introduction: The Rationale for a Multi-Functional Neurological Probe

In the intricate landscape of neurobiology and neuropharmacology, the ability to simultaneously monitor enzymatic activity and its downstream effects on cell viability is paramount. The progression of neurodegenerative diseases, such as Alzheimer's disease, is often linked to the dysregulation of key enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.[1] Consequently, the development of novel acetylcholinesterase inhibitors is a major focus of therapeutic research.[2][3][4][5] A significant challenge in this field is the translation of in vitro enzyme inhibition to a cellular context, understanding not only if a compound inhibits the enzyme but also how this inhibition impacts neuronal health.

To address this, we conceptualize "Pyrene-ACE-MTS," a novel, hypothetical chemical probe engineered with a trifunctional design. This guide will explore the theoretical framework, potential applications, and experimental considerations for such a molecule. The core concept is to integrate:

-

A pyrene moiety to act as a fluorescent reporter for acetylcholinesterase activity.[6][7]

-

An acetylcholinesterase (ACE)--targeting component that allows for specific interaction with the enzyme.

-

An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] group to provide a colorimetric readout of cellular metabolic activity and viability.[][9][10]

This integrated approach would, in theory, enable researchers to perform high-throughput screening of potential drug candidates, discerning compounds that not only inhibit acetylcholinesterase but also promote or maintain neuronal viability.

Hypothetical Chemical Structure and Design Rationale of Pyrene-ACE-MTS

The proposed structure of Pyrene-ACE-MTS is a conjugate of its three key components. The design rationale focuses on creating a molecule where the functionalities do not sterically hinder one another and where the signaling mechanisms are distinct and measurable.

A plausible design would involve a pyrene core, functionalized with a linker that terminates in a group recognized and cleaved by acetylcholinesterase. This enzymatic cleavage would alter the fluorescence of the pyrene. The MTS component would be attached to the pyrene core via a separate, stable linker.

Caption: Hypothetical structure of Pyrene-ACE-MTS.

Predicted Physicochemical Properties

The physicochemical properties of Pyrene-ACE-MTS would be a composite of its components. The pyrene core is hydrophobic, while the MTS salt is hydrophilic. Therefore, the overall solubility and behavior in aqueous solutions would depend on the nature of the linkers and the final salt form.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃₇H₃₀N₅O₈S₂ (Example) | Based on a hypothetical linkage of pyrene, a choline ester, and MTS. |

| Molecular Weight | ~750-850 g/mol | Dependent on the specific linkers used. |

| Appearance | Yellow to orange solid | Pyrene is a pale yellow solid, and MTS is a yellow solid.[10][11] |

| Solubility | Soluble in DMSO, partially soluble in aqueous buffers | The pyrene component decreases water solubility, while the MTS component enhances it. Use of a salt form would improve aqueous solubility. |

| Excitation Wavelength | ~340-360 nm | Characteristic of the pyrene monomer.[7] |

| Emission Wavelength | ~375-400 nm (monomer), ~450-500 nm (excimer) | Pyrene exhibits both monomer and excimer fluorescence depending on concentration and environment.[12] |

| Absorbance (MTS-formazan) | 490-520 nm | The reduced formazan product of the MTS assay has a characteristic absorbance maximum in this range. |

Proposed Mechanism of Action

The dual functionality of Pyrene-ACE-MTS would allow for two distinct measurements from the same experimental well: a real-time fluorescent measurement of enzyme activity and an endpoint colorimetric measurement of cell viability.

Fluorescent Reporter for Acetylcholinesterase Activity

The pyrene moiety's fluorescence is highly sensitive to its local environment. In the intact Pyrene-ACE-MTS molecule, the ACE-targeting group could quench the pyrene fluorescence. Upon cleavage by acetylcholinesterase, the quenching group would be released, leading to an increase in fluorescence intensity. This "turn-on" fluorescent response would be directly proportional to the enzymatic activity.

Caption: Proposed mechanism of fluorescent detection of AChE.

Cell Viability Readout

Following the fluorescence measurement, the MTS component of the molecule can be utilized. In viable, metabolically active cells, intracellular dehydrogenases reduce the MTS tetrazolium salt to a colored formazan product that is soluble in the cell culture medium.[10] The amount of formazan produced is directly proportional to the number of living cells.

Sources

- 1. Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application - Arabian Journal of Chemistry [arabjchem.org]

- 3. Detection of acetylcholinesterase and butyrylcholinesterase in vitro and in vivo using a new fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent probes of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time fluorometric assay for acetylcholinesterase activity and inhibitor screening through the pyrene probe monomer-excimer transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property [mdpi.com]

A Technical Guide to Pyrene-Labeled Proteins: Unveiling Protein Dynamics and Interactions Through Fluorescence Spectroscopy

Introduction: Beyond Static Structures

In the intricate world of molecular biology and drug discovery, understanding proteins as dynamic entities is paramount. While high-resolution structural techniques provide invaluable static snapshots, they often fall short of capturing the conformational fluctuations, folding pathways, and transient interactions that govern protein function. It is in this dynamic landscape that fluorescence spectroscopy, particularly utilizing environmentally sensitive probes like pyrene, emerges as a powerful tool. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of pyrene-labeled proteins, designed for researchers seeking to harness this technique to elucidate protein behavior.

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties. When covalently attached to a protein, its fluorescence spectrum becomes a sensitive reporter of its local microenvironment and its proximity to other pyrene molecules.[1][2] This allows for the real-time monitoring of a wide array of protein phenomena, including conformational changes, folding and unfolding pathways, protein-protein interactions, and engagement with biological membranes.[1][2] Its high extinction coefficient is a significant advantage, enabling studies at physiologically relevant protein concentrations.[1][2]

This guide will delve into the fundamental principles of pyrene fluorescence, provide detailed protocols for protein labeling and spectral acquisition, and offer insights into the interpretation of the rich data that this technique yields.

Fundamental Principles: The Two Faces of Pyrene Fluorescence

The utility of pyrene as a fluorescent probe stems from its ability to exhibit two distinct fluorescence emission states: monomer and excimer. The ratio of these two states provides a robust readout of molecular proximity and environmental polarity.

Monomer Emission: A Sensor of the Local Microenvironment

When a pyrene molecule attached to a protein is sufficiently isolated from other pyrene moieties, it emits a characteristic, structured fluorescence spectrum with several vibronic bands.[1] These peaks are typically observed between 375 and 410 nm.[1][3] The relative intensities of these vibronic bands are highly sensitive to the polarity of the surrounding microenvironment.[1] This phenomenon, known as the "Py" value, is often calculated as the ratio of the intensity of the third vibronic band (I3 at ~385 nm) to the first (I1 at ~375 nm). A higher I3/I1 ratio indicates a more hydrophobic environment, while a lower ratio suggests a more polar, aqueous environment. This feature is invaluable for tracking changes in protein conformation that alter the exposure of the labeled residue to the solvent.

Excimer Emission: A Molecular Ruler for Proximity

A key feature of pyrene is its ability to form an "excited-state dimer" or excimer when an excited pyrene molecule comes into close proximity (within ~10 Å) with a ground-state pyrene molecule.[1][4] This excimer state has its own distinct, broad, and unstructured fluorescence emission at a longer wavelength, typically centered around 460-480 nm.[1][5] The formation of an excimer is a direct indication that two pyrene-labeled sites on a protein (or on two different interacting proteins) are spatially close.

The ratio of the excimer fluorescence intensity (E) to the monomer fluorescence intensity (M), often denoted as the E/M ratio , is a powerful parameter for quantifying the extent of proximity between the labeled sites.[1][6] A high E/M ratio signifies close proximity, while a low ratio indicates that the pyrene probes are distant from one another. This "molecular ruler" capability is central to many applications of pyrene-labeled proteins.

Methodology: From Protein to Spectrum

The successful application of pyrene fluorescence spectroscopy hinges on a well-executed experimental workflow, from site-specific labeling of the protein to the precise acquisition of fluorescence spectra.

Protein Labeling with Pyrene Maleimide

A common and effective method for site-specifically labeling proteins with pyrene is through the use of N-(1-pyrene)maleimide (PM), which reacts with the sulfhydryl group of cysteine residues.[1]

Materials:

-

Protein of interest (with accessible cysteine residue(s))

-

N-(1-pyrene)maleimide (PM)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

-

Labeling Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed

-

Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed labeling buffer at a concentration of 1-10 mg/mL.[7]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10-100 fold molar excess of TCEP to the protein solution.[7][8] Incubate at room temperature for 20-30 minutes.[8] Note: If using DTT, it must be removed prior to adding the maleimide reagent.

-

Prepare Pyrene Maleimide Stock Solution: Dissolve PM in DMF or DMSO to a concentration of 10 mM.[8]

-

Labeling Reaction: Add a 10-20 fold molar excess of the PM stock solution to the protein solution.[7][8] The optimal ratio should be determined empirically for each protein.

-

Incubation: Gently mix the reaction and incubate in the dark at 4°C overnight or at room temperature for 2 hours.[7]

-

Purification: Remove unreacted PM and any precipitated dye by centrifugation followed by purification of the labeled protein using an appropriate chromatography method (e.g., size-exclusion chromatography).[6][7]

Diagram: Experimental Workflow for Pyrene Labeling of Proteins

Caption: Workflow for cysteine-specific labeling of proteins with pyrene maleimide.

It is crucial to determine the stoichiometry of labeling to ensure accurate interpretation of fluorescence data. This can be achieved using UV-Vis spectrophotometry.

Procedure:

-

Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength for pyrene (typically around 344 nm, Amax).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of pyrene at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Where CF is the correction factor (A280 of pyrene / Amax of pyrene) and εprotein is the molar extinction coefficient of the protein at 280 nm.[9]

-

-

-

Calculate the concentration of pyrene:

-

Pyrene Concentration (M) = Amax / εpyrene

-

The molar extinction coefficient of pyrene (εpyrene) is approximately 40,000 M-1cm-1 at 344 nm.[6]

-

-

-

The degree of labeling is the molar ratio of pyrene to protein.

Acquisition of Fluorescence Spectra

Instrumentation:

-

A standard spectrofluorometer equipped with a temperature-controlled cuvette holder.

Experimental Setup:

-

Excitation Wavelength: Typically set between 330 nm and 345 nm.

-

Emission Scan Range: 350 nm to 600 nm to capture both monomer and excimer emission.

-

Slit Widths: Should be optimized to maximize signal-to-noise while minimizing photobleaching.

-

Sample Concentration: Protein concentrations are typically in the low micromolar to nanomolar range.

-

Buffer Conditions: Spectra should be recorded in a buffer appropriate for the protein's stability and the biological question being addressed.

Data Analysis and Interpretation: From Spectra to Insights

The power of pyrene fluorescence lies in the quantitative analysis of the spectral data. The E/M ratio is the most common metric used to interpret changes in protein structure and interactions.

Calculating the E/M Ratio

The E/M ratio is calculated by dividing the fluorescence intensity at the peak of the excimer emission (typically around 470 nm) by the intensity at the peak of a monomer emission band (often the first peak at ~375 nm).

-

E/M Ratio = Intensity at ~470 nm / Intensity at ~375 nm

It is important to note that the absolute E/M ratio can be influenced by factors such as the flexibility of the linker attaching pyrene to the protein.[6][10] Therefore, the most meaningful interpretations come from comparing the change in the E/M ratio under different experimental conditions (e.g., before and after ligand binding, or in the presence and absence of a binding partner).

Diagram: Interpreting Pyrene Fluorescence Spectra

Caption: A logical diagram for the analysis and interpretation of pyrene fluorescence spectra.

Applications in Research and Drug Development

The versatility of pyrene fluorescence has led to its application in a wide range of research areas.

Probing Protein Conformational Changes

By introducing two cysteine residues at specific locations in a protein, changes in the distance between these sites due to conformational changes can be monitored by changes in the E/M ratio.[1][11] This is particularly useful for studying:

-

Ligand Binding: A change in the E/M ratio upon the addition of a small molecule or another protein can indicate a ligand-induced conformational change.

-

Protein Folding/Unfolding: The E/M ratio can be used to track the proximity of different protein domains during folding or unfolding processes.[2]

Investigating Protein-Protein Interactions

Pyrene fluorescence is an excellent tool for studying the association and dissociation of proteins.[4]

-

Oligomerization: By labeling a protein with pyrene, an increase in the E/M ratio with increasing protein concentration can indicate self-association and oligomerization.[1][4]

-

Hetero-interactions: If two different proteins are each labeled with pyrene, the formation of an intermolecular excimer upon mixing can provide direct evidence of their interaction.

Studying Protein-Membrane Interactions

The sensitivity of pyrene's monomer emission to the polarity of its environment makes it a powerful probe for studying how proteins and peptides interact with lipid membranes.[1][3]

-

Membrane Binding: A shift in the pyrene monomer spectrum to indicate a more hydrophobic environment can signify the insertion of the labeled protein segment into the lipid bilayer.[1][3]

-

Membrane-Associated Oligomerization: Changes in the E/M ratio can reveal whether proteins oligomerize upon binding to a membrane.[3]

| Application | Parameter Measured | Interpretation |

| Conformational Change | Change in E/M ratio | Alteration in intramolecular distances |

| Protein Folding | Change in E/M ratio | Proximity changes between domains |

| Protein Oligomerization | Increase in E/M ratio with concentration | Self-association of protein monomers |

| Protein-Protein Interaction | Appearance of intermolecular excimer | Direct binding of two protein partners |

| Protein-Membrane Binding | Change in monomer spectrum (Py value) | Insertion into the hydrophobic membrane core |

Conclusion: A Dynamic View of the Proteome

Pyrene-labeled proteins offer a robust and versatile platform for investigating the dynamic nature of protein structure and function. The ability to monitor both local environmental polarity and intermolecular proximity in real-time provides a level of insight that is often unattainable with other biophysical techniques. By carefully designing experiments and rigorously analyzing the resulting spectral data, researchers can gain a deeper understanding of the complex molecular events that underpin biological processes, paving the way for new discoveries in fundamental biology and the development of novel therapeutics.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discrimination of proteins through interaction with pyrene-labelled polymer aggregates - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

Pyrene as a Molecular Spotlight: An In-depth Technical Guide to Probing Protein Conformation and Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate dance of molecular biology, a protein's function is inextricably linked to its three-dimensional structure and dynamic conformational changes. Elucidating these dynamics is paramount for understanding disease mechanisms and for the rational design of therapeutics. Fluorescence spectroscopy offers a powerful lens into these processes, and among its tools, the polycyclic aromatic hydrocarbon pyrene stands out for its unique photophysical properties. This guide provides a comprehensive, field-proven framework for leveraging pyrene as a fluorescent probe to investigate protein conformation, folding, oligomerization, and interactions. We will move beyond simple protocols to explore the fundamental principles, the causality behind experimental design, and the self-validating systems required for robust, interpretable data.

The Foundational Principle: Why Pyrene?

Pyrene is more than just a simple fluorophore; it is a sophisticated environmental sensor. Its utility in protein science stems from two distinct and powerful fluorescence phenomena: the sensitivity of its monomer emission to local polarity and the formation of an excimer (excited-state dimer) at close proximity.

Monomer Emission: A Reporter on the Microenvironment

The fluorescence emission spectrum of a pyrene monomer displays a characteristic fine structure with five distinct vibronic bands (I-V).[1][2] The intensity ratio of the first vibronic peak (~375 nm, Band I) to the third (~385 nm, Band III) is exceptionally sensitive to the polarity of the probe's immediate surroundings.[1][2] This ratio, often termed the "Py value" (I₁/I₃), is a reliable indicator of the hydrophobicity of the pyrene's microenvironment.

-

In a polar environment (e.g., aqueous buffer): The Py value is high (typically > 1.5).

-

In a non-polar, hydrophobic environment (e.g., buried within a protein core or a lipid membrane): The Py value is significantly lower (typically < 1.0).[3]

This property allows researchers to track conformational changes that move the pyrene probe from a solvent-exposed position to a buried one, such as during protein folding or membrane insertion.[1][4]

Excimer Fluorescence: A Molecular Ruler for Proximity

The most powerful feature of pyrene is its ability to form an excimer.[5][6] Due to its unusually long fluorescence lifetime (>100 ns), an excited-state pyrene monomer (M*) has ample time to diffuse and interact with a ground-state pyrene monomer (M) if it is nearby.[1][6] When two pyrene rings are in close spatial proximity (approximately 4-10 Å) and adopt a favorable parallel orientation, they can form this excited-state dimer.[1][4][5][7]

The excimer (E*) has its own distinct, broad, and structureless emission spectrum at a longer wavelength (~460-500 nm), which is significantly red-shifted from the structured monomer emission.[1][6] The ratio of excimer fluorescence intensity (Iₑ) to monomer fluorescence intensity (Iₘ), often denoted as the E/M ratio, serves as a direct, sensitive measure of the proximity between two pyrene-labeled sites.[2]

-

High E/M ratio: Indicates the two pyrene probes are close together.

-

Low E/M ratio: Indicates the two pyrene probes are far apart.

This "molecular ruler" is invaluable for studying intramolecular distances in protein folding/unfolding, as well as intermolecular events like protein dimerization, oligomerization, or aggregation.[1][4][5]

Diagram 1: The Photophysical Basis of Pyrene Probes

Caption: Fundamental pathways for pyrene monomer and excimer fluorescence.

Experimental Design & Self-Validation: A Scientist's Framework

A successful pyrene-based experiment hinges on meticulous design, from probe placement to data interpretation. The narrative of your experiment must be self-validating at every step.

Probe Placement: The Causality of Site Selection

Where you place the pyrene probe is the most critical decision. It dictates the question you can answer.

-

For studying global conformational changes: Label a single cysteine in a region expected to undergo a significant environmental change (e.g., a domain that becomes buried upon ligand binding). The Py value will be your primary readout.

-

For measuring intramolecular distances: Introduce two cysteine residues via site-directed mutagenesis at specific locations. The distance between these sites will be monitored by the E/M ratio. A structure-guided design is essential here. Studies have shown an inverse correlation between the E/M ratio and the distance between pyrene probes, providing a semi-quantitative ruler.[2][8]

-

For studying oligomerization: Create a single-cysteine mutant. At low concentrations, you should only observe monomer fluorescence. As the protein concentration increases and oligomers form, intermolecular excimer fluorescence will appear in a dose-dependent manner.[1][5]

Scientist's Note: The introduction of cysteine mutations and the attachment of a bulky pyrene moiety can potentially perturb the protein's native structure and function. It is imperative to perform control experiments. Characterize the labeled protein using other biophysical techniques (e.g., Circular Dichroism for secondary structure, analytical ultracentrifugation for oligomeric state) and perform activity assays to validate that the labeled protein behaves like the wild-type.[9][10]

Choosing and Using the Right Pyrene Derivative

While various pyrene derivatives exist, N-(1-pyrene)maleimide is the most common choice for its specific reactivity towards the sulfhydryl group of cysteine residues under mild pH conditions.[11]

| Pyrene Derivative | Reactive Group | Target Residue(s) | Key Considerations |

| N-(1-pyrene)maleimide | Maleimide | Cysteine (sulfhydryl) | Highly specific for thiols at pH 6.5-7.5. The reagent of choice for site-specific labeling.[11] |

| 1-Pyrene-iodoacetamide | Iodoacetamide | Cysteine (sulfhydryl) | Also targets thiols, but can be less specific than maleimides and may react with other nucleophiles at higher pH. |

| Pyrene isothiocyanate | Isothiocyanate | Lysine (amino), N-terminus | Reacts with primary amines. Less site-specific as proteins often have multiple surface-exposed lysines.[11] |

| 1-Ethynylpyrene | Alkyne | Azide-modified amino acid | Requires "click chemistry" for attachment to a non-natural, azide-containing amino acid incorporated into the protein. Offers ultimate specificity.[12] |

Diagram 2: General Experimental Workflow

Caption: A self-validating workflow for pyrene fluorescence studies.

Core Protocols: From Labeling to Measurement

Protocol: Cysteine-Specific Labeling with N-(1-pyrene)maleimide

Rationale: This protocol is designed to achieve stoichiometric labeling of cysteine residues while minimizing non-specific reactions and preserving protein integrity. The use of the non-thiol reducing agent TCEP is critical.

Materials:

-

Purified, single- or double-cysteine mutant protein in a suitable buffer (e.g., phosphate or HEPES, pH 7.0). Avoid Tris buffer as it contains a primary amine.

-

N-(1-pyrene)maleimide (NPM) stock solution (e.g., 10 mM in DMF or DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM, pH 7.0).

-

Degassing equipment.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Step-by-Step Methodology:

-

Buffer Preparation: Thoroughly degas all buffers to remove dissolved oxygen, which can quench fluorescence.

-

Protein Reduction:

-

To a solution of your purified protein (e.g., 10-50 µM), add TCEP to a final concentration of 100-200 µM.

-

Rationale: TCEP reduces any disulfide-bonded cysteines, ensuring the sulfhydryl groups are available for labeling. Unlike DTT, TCEP does not contain a free thiol and will not compete with the protein for the maleimide label.

-

Incubate at room temperature for 30-60 minutes.

-

-

Labeling Reaction:

-

Prepare a fresh dilution of the NPM stock solution.

-

Add a 5- to 10-fold molar excess of NPM to the reduced protein solution. Add the NPM solution dropwise while gently stirring to prevent localized high concentrations that can lead to precipitation.

-

Incubate the reaction in the dark (pyrene is light-sensitive) at 4°C overnight or for 2-4 hours at room temperature. The optimal time should be determined empirically.

-

-

Quenching the Reaction (Optional but Recommended): Add a small amount of a thiol-containing reagent like β-mercaptoethanol or DTT to quench any unreacted NPM.

-

Purification:

-

Separate the pyrene-labeled protein from unreacted free probe and TCEP using a size-exclusion column (e.g., G-25).

-

The labeled protein will elute in the void volume, while the small molecules will be retained. The pyrene-labeled protein is often identifiable as a yellowish band.

-

-

Characterization:

-

Determine the concentration of the labeled protein and the labeling efficiency using UV-Vis spectroscopy.

-

Measure the absorbance at 280 nm (for the protein) and at ~344 nm (for pyrene). The extinction coefficient for pyrene at 344 nm is ~45,000 M⁻¹cm⁻¹.[13]

-

Correct the A₂₈₀ reading for the contribution from pyrene (A₂₈₀,corr = A₂₈₀ - (A₃₄₄ × CF)), where the correction factor (CF) must be determined for your specific instrument and conditions.

-

Protocol: Acquiring Fluorescence Emission Spectra

Instrumentation: A standard spectrofluorometer.

Step-by-Step Methodology:

-

Instrument Setup:

-

Turn on the lamp and allow it to stabilize (typically 30 minutes).

-

Set the excitation wavelength to 344 nm.

-

Set the emission scan range from 360 nm to 600 nm to capture both monomer and potential excimer fluorescence.

-

Use appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

-

Sample Preparation:

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the buffer alone (blank).

-

Record the spectrum of the pyrene-labeled protein.

-

Subtract the blank spectrum from the sample spectrum.

-

-

Data Analysis:

-

For Monomer/Polarity Studies: Identify the fluorescence intensities of the first (I₁, ~375 nm) and third (I₃, ~385 nm) vibronic peaks. Calculate the Py value = I₁ / I₃.

-

For Excimer/Proximity Studies: Identify the maximum intensity of the monomer emission (Iₘ, typically at ~375 nm) and the excimer emission (Iₑ, ~460-500 nm). Calculate the E/M ratio = Iₑ / Iₘ.

-

Scientist's Note: For direct comparison between different samples or conditions, it is crucial to normalize the spectra. A common practice is to normalize all spectra to the peak intensity of the first monomer band at ~375 nm.[2]

-

Applications in Drug Discovery and Development

The sensitivity of pyrene makes it a versatile tool across the drug discovery pipeline.

| Application Area | Pyrene-Based Assay Principle | Information Gained |

| Target Validation | Monitor conformational changes upon ligand or substrate binding. | Elucidates mechanism of action; confirms ligand engagement causes a structural change.[1] |

| High-Throughput Screening | Design an assay where binding of a "hit" compound induces a change in the E/M ratio or Py value. | Identifies compounds that allosterically or directly modulate protein conformation. |

| Mechanism of Action Studies | Track the kinetics of protein folding, unfolding, or oligomerization in the presence of a drug candidate. | Determines if a compound stabilizes a specific conformation, inhibits aggregation, or disrupts protein-protein interactions.[1][5] |

| Membrane Protein Therapeutics | Use the Py value to monitor the insertion of a protein or peptide into a lipid bilayer.[1][14] | Characterizes drug-membrane interactions; assesses the conformation of transmembrane domains.[1][15] |

| Biologic Stability & Formulation | Monitor protein aggregation by observing the appearance of intermolecular excimer fluorescence.[3][9][10] | Assesses the stability of therapeutic proteins under different formulation conditions (pH, excipients, temperature). |

Limitations and Advanced Considerations

-

Probe Perturbation: As mentioned, the pyrene moiety is large and hydrophobic and can itself influence protein conformation or aggregation.[9][10] Careful controls are non-negotiable.

-

Flexibility vs. Distance: The E/M ratio is influenced not only by the mean distance between probes but also by the flexibility of the polypeptide chain connecting them and the rotational freedom of the probes themselves.[2][8][16] A higher degree of flexibility can increase the probability of the two pyrenes encountering each other, thus enhancing the E/M ratio even at a slightly larger average distance.

-

Quenching: Fluorescence can be quenched by various substances, including molecular oxygen or specific amino acid residues (like tryptophan).[17] Always use degassed buffers and be aware of the local protein sequence.

Conclusion

Pyrene is a remarkably informative fluorescent probe that provides high-resolution insights into the conformational landscape of proteins. By moving beyond a simple "black-box" approach and embracing a framework of rigorous, hypothesis-driven experimental design and self-validation, researchers can unlock the full potential of this technique. From deciphering fundamental folding pathways to screening for novel therapeutics that modulate protein structure, the dual sensing capability of pyrene's monomer and excimer states ensures its continued relevance and power in molecular science.

References

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules. [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. National Center for Biotechnology Information. [Link]

-

(PDF) Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ResearchGate. [Link]

-

Pyrene: a probe to study protein conformation and conformational changes. PubMed. [Link]

-

Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer. MDPI. [Link]

-

Contribution of a pyrene fluorescence probe to the aggregation propensity of polypeptides. PubMed. [Link]

-

Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells. National Center for Biotechnology Information. [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ProQuest. [Link]

-

Contribution of a Pyrene Fluorescence Probe to the Aggregation Propensity of Polypeptides. ACS Publications. [Link]

-

Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. RSC Publishing. [Link]

-

Discrimination of proteins through interaction with pyrene-labelled polymer aggregates. RSC Publishing. [Link]

-

Photophysical properties of pyrene in interaction with the surface of melanin particles. PubMed. [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. MDPI. [Link]

-

Convolution analysis of the pyrene excimer formation in membranes. Semantic Scholar. [Link]

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. National Center for Biotechnology Information. [Link]

-

The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3. ACS Publications. [Link]

-

Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene. ResearchGate. [Link]

-

Steric influences on the photophysical properties of pyrene-based derivatives. ScienceDirect. [Link]

-

Pyrene excimer fluorescence as a probe of protein conformational change. PubMed. [Link]

-

Photophysical Properties of the Synthesized Pyrene Derivatives. ResearchGate. [Link]

-

Fluorescence assay to measure pyrene labeling and phosphate binding. Bio-protocol. [Link]

-

Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission. National Center for Biotechnology Information. [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. RSC Publishing. [Link]

-

Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale. National Center for Biotechnology Information. [Link]

-

Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. National Center for Biotechnology Information. [Link]

-

(PDF) Conformational Dynamics of the Pyrene Excimer. ResearchGate. [Link]

-

Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence. National Center for Biotechnology Information. [Link]

-

Conformational dynamics of the pyrene excimer. University of Padua Institutional Research Archive. [Link]

-

Quenching-resolved emission anisotropy studies with single and multitryptophan-containing proteins. National Center for Biotechnology Information. [Link]

-

Pyrene. Semantic Scholar. [Link]

-

Self-Assembled Hydrogel from Pyrene-Modified Peptide as 3D Matrices for Neuronal Cell. ACS Publications. [Link]

-

Experimental evidence of non-complete fluorescence quenching of pyrene bound to humic substances: implications for Koc measurement. RSC Publishing. [Link]

-

Excimer emission properties on pyrene-labeled protein surface: correlation between emission spectra, ring stacking modes, and flexibilities of pyrene probes. R Discovery. [Link]

-

Intramolecular Excimer Formation and Delayed Fluorescence in Sterically Constrained Pyrene Dimers. R Discovery. [Link]

-

The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

The schematic for the formation of pyrene excimer. ResearchGate. [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - ProQuest [proquest.com]

- 7. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Contribution of a pyrene fluorescence probe to the aggregation propensity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrene: A Probe to Study Protein Conformation and Conformational Changes [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 14. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Pyrene Excimer Fluorescence in Protein Studies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene, a polycyclic aromatic hydrocarbon, serves as an exquisitely sensitive fluorescent probe for elucidating protein structure, dynamics, and interactions.[1][2] Its unique photophysical properties, particularly the formation of an excited-state dimer or "excimer," provide a powerful spectroscopic ruler to measure intramolecular and intermolecular distances on the angstrom scale.[2][3] This guide provides an in-depth technical overview of the principles, experimental design, execution, and data interpretation of pyrene excimer fluorescence assays. It is designed to equip researchers with the foundational knowledge and practical insights required to leverage this technique for studying protein conformational changes, folding pathways, oligomerization, and interactions with other biomolecules.[3][4]

The Foundational Principle: From Monomer to Excimer

The utility of pyrene lies in its concentration- and proximity-dependent fluorescence emission spectrum.[5]

-

Monomer Emission: At low concentrations or when individual pyrene molecules are spatially separated, excitation with ultraviolet light (typically around 344 nm) results in a characteristic, structured fluorescence emission spectrum with several vibronic peaks between 375 nm and 410 nm.[2][6] This is known as monomer fluorescence.

-

Excimer Formation & Emission: When an excited-state pyrene molecule (M) comes into close proximity (within ~10 Å) and appropriate orientation with a ground-state pyrene molecule (M), they can form a transient, unstable complex called an excimer (E).[2][7] This excimer then decays, emitting a photon at a significantly longer wavelength. This results in a broad, structureless emission band centered around 450-550 nm.[8][9]

The key to the technique is that the ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (E/M ratio) is directly related to the proximity of the two pyrene probes.[6][10] A high E/M ratio indicates the pyrene moieties are close, while a low E/M ratio signifies they are far apart. This simple principle allows for the dynamic tracking of changes in distance between two labeled points on a protein or between two interacting proteins.

Caption: Simplified Jablonski diagram illustrating the photophysical pathways for pyrene monomer and excimer emission.

Experimental Design: The Art of Labeling

The success of a pyrene excimer experiment hinges on the strategic placement of the pyrene probes onto the protein of interest. This is most commonly achieved by site-directed mutagenesis to introduce cysteine residues at specific locations, which can then be covalently labeled with a thiol-reactive pyrene derivative, such as N-(1-pyrene)maleimide (PM).[4][11]

Causality Behind Experimental Choices:

-

Why Cysteine? The thiol group of cysteine is relatively rare in proteins and exhibits high reactivity and selectivity towards maleimide derivatives at neutral pH, minimizing off-target labeling.[12][13]

-

Why Pyrene Maleimide? The maleimide group itself is a fluorescence quencher. The reaction of the thiol with the maleimide's double bond forms a stable thioether linkage, which significantly enhances the fluorescence quantum yield.[14] This provides a built-in mechanism to ensure that the observed signal primarily comes from covalently attached probes.

-

Structural Guidance: The choice of labeling sites is paramount. Researchers must use existing structural information (X-ray, NMR) or predictive models to select residue pairs whose separation distance is expected to change during the biological process being studied (e.g., domain movements, folding, or binding). Studies have shown an inverse correlation between the E/M ratio and the distance between pyrene probes, with a strong signal observed at ~5 Å, which decreases significantly by 20 Å.[6][15]

Core Protocol: From Protein to Purified Conjugate

This protocol provides a self-validating workflow for labeling a protein containing two engineered cysteine residues with pyrene maleimide.

Step 1: Protein Preparation and Reduction

-

Rationale: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[12] A reducing agent is required to ensure free thiol groups are available for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) because it is stable, odorless, and does not need to be removed prior to the labeling reaction.

-

Procedure:

Step 2: Labeling Reaction

-

Rationale: A molar excess of pyrene maleimide ensures efficient labeling. The reaction should be performed in the dark to prevent photobleaching of the probe.

-

Procedure:

-

Prepare a 10 mM stock solution of N-(1-pyrene)maleimide in an anhydrous organic solvent like DMSO or DMF.[16]

-

Add a 10- to 20-fold molar excess of the pyrene maleimide solution to the protein solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[16]

-

Step 3: Quenching and Purification

-

Rationale: It is critical to stop the reaction and remove all unreacted, free pyrene maleimide. Free probe can contribute to background fluorescence and yield misleading results.

-

Procedure:

-

Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of ~10 mM.

-

Remove the unreacted probe and quenching agent using size-exclusion chromatography (gel filtration) or extensive dialysis.[12]

-

Step 4: Validation and Quantification (Self-Validation System)

-

Rationale: The success of the labeling must be confirmed. This is achieved by measuring the concentrations of both the protein and the attached pyrene.

-

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~344 nm (for pyrene).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of pyrene at this wavelength.

-

Calculate the pyrene concentration using its molar extinction coefficient at ~344 nm (ε ≈ 40,000 M⁻¹cm⁻¹ in methanol).

-

The degree of labeling (DOL) is the molar ratio of [Pyrene] / [Protein]. A DOL approaching 2.0 is ideal for a two-site labeled protein.

-

Caption: A streamlined workflow from protein preparation to final data analysis for pyrene excimer fluorescence studies.

Data Acquisition and Analysis

Instrumentation and Settings: Fluorescence measurements are performed using a standard spectrofluorometer.

| Parameter | Typical Value | Rationale |

| Excitation Wavelength | 344 nm | This is a common absorption maximum for pyrene conjugates. |

| Emission Scan Range | 360 nm - 600 nm | This range captures both the monomer and excimer emission regions.[9] |

| Slit Widths (Excitation/Emission) | 2-5 nm | Narrower slits provide better spectral resolution but lower signal. This should be optimized to maximize signal-to-noise without sacrificing peak definition. |

| Protein Concentration | 5-10 µg/mL | Pyrene's high extinction coefficient allows for measurements at low, physiologically relevant concentrations.[2][3] |

Data Analysis: The E/M Ratio The primary output is a fluorescence emission spectrum. The key metric, the E/M ratio, is calculated by dividing the fluorescence intensity at the peak of the excimer emission (typically ~470-480 nm) by the intensity at one of the prominent monomer peaks (often the first peak at ~375 nm).[6][17]

E/M Ratio = Intensity at ~475 nm / Intensity at 375 nm

An increase in the E/M ratio signifies that the two pyrene-labeled sites are moving closer together, while a decrease indicates they are moving apart. This allows for real-time monitoring of conformational changes induced by ligand binding, denaturation, or protein-protein interactions.[2][18]

Caption: Conceptual diagram showing how a protein conformational change alters the distance between pyrene probes, leading to a measurable change in the E/M fluorescence ratio.

Applications in Research and Drug Development

The sensitivity of pyrene excimer fluorescence to distance makes it a versatile tool:

-

Protein Folding and Unfolding: By labeling residues that are distant in the unfolded state but close in the folded state, the folding process can be monitored in real time.[2][3] It can reveal the retention of compact, residual structures even under denaturing conditions.[2]

-

Protein Oligomerization: Labeling a single cysteine on a monomeric protein will result in only monomer fluorescence. Upon oligomerization, intermolecular excimer fluorescence can occur if the labeled sites on adjacent protomers come into close proximity, providing a direct assay for self-assembly.[7]

-

Conformational Changes upon Binding: The technique is ideal for studying how proteins change shape when they bind to ligands, drugs, or other proteins. For instance, a decrease in excimer emission was used to show an increase in distance between two labeled sites on troponin I upon binding to troponin C in the presence of calcium.[2][18]

-

Membrane Protein Dynamics: Pyrene fluorescence has been instrumental in deciphering the assembly and pore-forming mechanisms of transmembrane proteins like staphylococcal α-toxin.[2]

Conclusion

Pyrene excimer fluorescence is a robust and highly sensitive biophysical technique that provides unique insights into the spatial organization and dynamics of proteins.[10] Its ability to function as a spectroscopic ruler makes it an invaluable tool for fundamental protein science and a practical asset in drug development for characterizing protein-drug interactions and screening for compounds that induce specific conformational states. Careful experimental design, particularly in the selection of labeling sites, and rigorous purification and validation are the cornerstones of a successful study.

References

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link][1][2][3]

-

Lehrer, S. S. (1995). Pyrene excimer fluorescence as a probe of protein conformational change. Subcellular Biochemistry, 24, 115–132. [Link][18]

-

Di Paolo, D., et al. (2018). Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells. RSC Advances, 8(23), 12815–12822. [Link][7]

-

Patel, A. B., et al. (2012). The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry, 51(31), 6191–6202. [Link][6][10][14][15]

-

ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. Retrieved from [Link]9]

-

Sýkora, J., et al. (2005). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education, 82(12), 1845. [Link][19]

-

Chen, Y., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. Molecules, 27(24), 8628. [Link][8]

-

ResearchGate. (n.d.). Excimer-to-monomer fluorescence intensity ratio, I E / I M , of pyrene.... Retrieved from [Link]17]

-

Tang, B. Z., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews, 52(19), 6546-6617. [Link][5]

Sources

- 1. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrene excimer fluorescence as a probe of protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

A Comprehensive Guide to the Storage and Handling of Pyrene-Based Reagents

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, and its derivatives are invaluable tools in biomedical research and materials science.[1] Their unique photophysical properties, including a long fluorescence lifetime and sensitivity to the local environment, make them exceptional fluorescent probes.[2] However, the very electronic structure that imparts these desirable characteristics also renders them susceptible to degradation if not stored and handled with the meticulous care they require. This guide provides a comprehensive overview of the critical factors influencing the stability of pyrene-based reagents and offers field-proven best practices for their storage and handling to ensure experimental success and reagent longevity.

I. The Chemical Nature of Pyrene and Its Implications for Stability

Pyrene's structure is a planar arrangement of four fused benzene rings, giving it a high degree of resonance stabilization.[1][2] While this contributes to its overall chemical stability, the extended π-electron system is also prone to certain reactions that can compromise its fluorescent properties. Understanding these potential degradation pathways is fundamental to establishing proper storage protocols.

Key Degradation Pathways:

-

Oxidation: The electron-rich aromatic rings of pyrene can react with atmospheric oxygen, particularly when exposed to light or in the presence of certain contaminants. Oxidation can lead to the formation of non-fluorescent quinones and other degradation products.[2]

-

Photodegradation: Pyrene and its derivatives are, by their nature, photosensitive. Prolonged exposure to ambient or UV light can induce photochemical reactions, leading to a loss of fluorescence (photobleaching) and the formation of unwanted byproducts.[3]

-

Reaction with Acids and Oxidizing Agents: Strong oxidizing agents and acids can react with pyrene, leading to the formation of various derivatives and potentially compromising its structural integrity.[2][4][5] For instance, it reacts with chromate to form perinaphthenone and subsequently naphthalene-1,4,5,8-tetracarboxylic acid.[2] It also reacts with nitrogen oxides to form nitro derivatives.[4][6]

II. Core Principles of Pyrene-Based Reagent Storage

To mitigate the degradation pathways outlined above, a multi-faceted approach to storage is essential. The following sections detail the critical parameters that must be controlled.

Temperature: The Foundation of Stability

Lowering the storage temperature is the most effective way to decrease the rate of chemical degradation. For pyrene-based reagents, the following temperature guidelines are recommended:

| Storage Condition | Temperature Range | Rationale |

| Long-Term Storage (Solid Form) | -20°C | This is the standard for preserving the chemical integrity of the solid reagent over extended periods. It significantly slows down oxidative and other degradation processes.[7] |

| Short-Term Storage (Solid Form) | 2-8°C | Acceptable for brief periods, but not recommended for long-term storage. |

| Stock Solutions | -20°C or -80°C | Once dissolved in a solvent, the potential for degradation increases. Freezing the solution is crucial for maintaining its stability. For particularly sensitive derivatives or very long-term storage, -80°C is preferable. |

Expert Insight: While many suppliers ship pyrene-based reagents at ambient temperature, this is acceptable for the short duration of transit.[7][8] Upon receipt, immediate transfer to the recommended long-term storage temperature is critical.

Light: The Enemy of Fluorescence

Protecting pyrene-based reagents from light is non-negotiable. Photodegradation is an irreversible process that will diminish the quantum yield and ultimately render the reagent useless.

Mandatory Practices:

-

Amber Vials: Always store pyrene-based reagents, both in solid form and in solution, in amber or other light-blocking vials.

-

Aluminum Foil: For an extra layer of protection, wrap vials in aluminum foil.

-

Work in Subdued Light: When preparing solutions or handling the reagents, work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.

Atmosphere: The Invisible Threat